An In-depth Technical Guide to 5-(phenylthio)-1H-benzo[d]imidazol-2-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-(phenylthio)-1H-benzo[d]imidazol-2-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine. The content is tailored for researchers, scientists, and drug development professionals interested in the nuanced chemistry and potential therapeutic applications of substituted benzimidazoles.
Introduction: The Significance of the 2-Aminobenzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2] The 2-aminobenzimidazole moiety, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.[1] 5-(phenylthio)-1H-benzo[d]imidazol-2-amine, a notable derivative, is recognized as a key impurity in the synthesis of the broad-spectrum anthelmintic drug, Fenbendazole.[3][4] Understanding its chemical behavior is crucial for both quality control in pharmaceutical manufacturing and for exploring its own potential as a bioactive agent.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine is fundamental for its handling, formulation, and the design of further chemical modifications.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₃H₁₁N₃S | [3] |
| Molecular Weight | 241.31 g/mol | [3] |
| CAS Number | 53065-28-4 | [3] |
| Appearance | Light brown to orange solid (predicted) | [3] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol, with low aqueous solubility. | |
| pKa | The 2-amino group imparts basicity, while the imidazole ring possesses both acidic and basic character. The exact pKa values are not readily available in the literature but can be estimated to be in the range of 4-6 for the imidazole nitrogen and 3-5 for the exocyclic amino group, influenced by the electron-donating and -withdrawing effects of the substituents. |
Synthesis and Mechanistic Insights
The synthesis of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine can be logically deduced from the established synthetic routes for Fenbendazole and other 2-aminobenzimidazoles. The proposed pathway involves a key cyclization step of a substituted o-phenylenediamine precursor.
Proposed Synthetic Pathway
The most plausible synthetic route commences with the nucleophilic aromatic substitution of 4-chloro-2-nitroaniline with thiophenol to yield 4-(phenylthio)-2-nitroaniline. Subsequent reduction of the nitro group affords the key intermediate, 4-(phenylthio)benzene-1,2-diamine. The final step involves the cyclization of this diamine with cyanogen bromide to introduce the 2-amino group and form the benzimidazole ring.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(phenylthio)-2-nitroaniline
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To a solution of 4-chloro-2-nitroaniline (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and thiophenol (1.2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 4-(phenylthio)-2-nitroaniline.
Step 2: Synthesis of 4-(phenylthio)benzene-1,2-diamine
-
Suspend 4-(phenylthio)-2-nitroaniline (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(phenylthio)benzene-1,2-diamine.
Step 3: Synthesis of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine
-
Dissolve 4-(phenylthio)benzene-1,2-diamine (1 equivalent) in ethanol.
-
Add a solution of cyanogen bromide (1.1 equivalents) in ethanol dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete as indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 5-(phenylthio)-1H-benzo[d]imidazol-2-amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzimidazole and phenyl rings, as well as the amine protons.
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Aromatic Protons (Benzimidazole Ring): Three protons on the benzimidazole core will likely appear as a set of multiplets or doublets in the range of δ 6.8-7.5 ppm. The specific coupling patterns will depend on the substitution pattern.
-
Aromatic Protons (Phenyl Ring): The five protons of the phenylthio group are expected to resonate in the region of δ 7.0-7.6 ppm as a series of multiplets.
-
Amine Protons (NH₂ and NH): The protons of the primary amino group and the imidazole NH will likely appear as broad singlets. Their chemical shifts can be variable and are dependent on the solvent and concentration. The NH₂ protons are expected around δ 5.0-6.0 ppm, and the imidazole NH proton could be further downfield, potentially above δ 10 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Benzimidazole Carbons: The carbon atoms of the benzimidazole ring are expected to appear in the aromatic region (δ 110-155 ppm). The carbon atom at the 2-position, attached to three nitrogen atoms, will be significantly deshielded.
-
Phenylthio Carbons: The carbons of the phenyl ring will also resonate in the aromatic region (δ 120-140 ppm). The carbon directly attached to the sulfur atom will have a distinct chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
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N-H Stretching: The primary amine (NH₂) and the secondary amine (imidazole NH) will exhibit N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[5]
-
C=N Stretching: The C=N stretching of the imidazole ring is expected to appear around 1620-1650 cm⁻¹.
-
C-S Stretching: A weak absorption band for the C-S stretch may be observed in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H Stretching: Bands corresponding to aromatic C-H stretching will be present above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 241.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the amino group, the phenylthio group, and fragmentation of the benzimidazole ring, providing further structural information.
Reactivity and Potential Applications
The chemical reactivity of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine is dictated by the functional groups present. The 2-amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation.[1] The imidazole ring can also be functionalized at the nitrogen atoms.
Given the broad biological activities of the 2-aminobenzimidazole scaffold, 5-(phenylthio)-1H-benzo[d]imidazol-2-amine presents itself as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The phenylthio substituent may influence the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design. Further research into its biological activity, including antimicrobial and antiparasitic screening, is warranted.
Analytical Methodologies
For the quality control and analysis of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine, particularly as an impurity in Fenbendazole, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7]
HPLC Method Outline
A reverse-phase HPLC method would be suitable for the separation and quantification of this compound.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be effective.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 290 nm) is appropriate.[8]
Conclusion
5-(phenylthio)-1H-benzo[d]imidazol-2-amine, while primarily known as a process-related impurity of Fenbendazole, possesses a chemical structure that merits further investigation. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by modern spectroscopic methods. The versatile 2-aminobenzimidazole core, coupled with the lipophilic phenylthio substituent, makes it an intriguing candidate for lead optimization in drug discovery programs. This guide provides a solid foundation for researchers to build upon in their exploration of this and related benzimidazole derivatives.
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC - NIH. Retrieved from [Link]
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